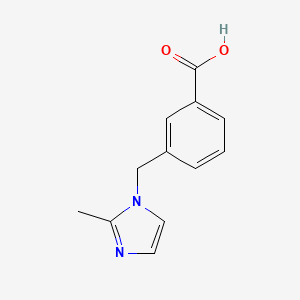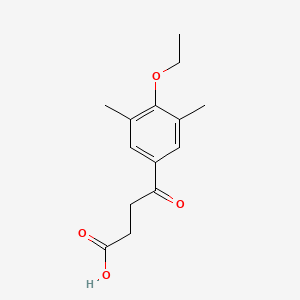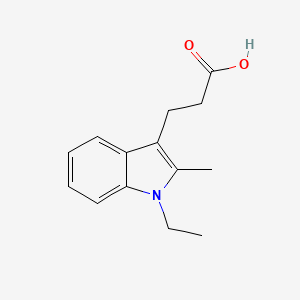
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid
説明
The compound “3-(2-Methyl-imidazol-1-yl)-propionic acid hydrochloride” is a biochemical used for proteomics research .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid” were not found, a related compound “2-chloro-1-(2-methyl-imidazol-1-yl)-ethanone” has been synthesized .Molecular Structure Analysis
The molecular structure of a similar compound, “(2-Methyl-1H-imidazol-1-yl)acetic acid”, has been analyzed . Another compound, “3-(2-METHYL-IMIDAZOL-1-YL)-PROPIONIC ACID”, has a molecular formula of C7H10N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(2-METHYL-IMIDAZOL-1-YL)-PROPIONIC ACID”, include a melting point of 112-114 °C, a predicted boiling point of 375.6±25.0 °C, and a predicted density of 1.22±0.1 g/cm3 .作用機序
The exact mechanism of action of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is still not fully understood. However, it is believed that this compound has several effects on the body, including the inhibition of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It is also believed that this compound binds to the active site of cyclooxygenase, preventing the enzyme from producing prostaglandins. Additionally, this compound is believed to have antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. In addition to its anti-inflammatory effects, this compound has been found to have antioxidant, antibacterial, and antifungal properties. Additionally, this compound has been found to have an effect on the production of prostaglandins, as well as on the production of nitric oxide. Furthermore, this compound has been found to have an effect on the regulation of gene expression and the production of cytokines.
実験室実験の利点と制限
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has several advantages for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for use in research. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it an attractive option for use in a variety of experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is that the exact mechanism of action of this compound is still not fully understood. Additionally, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a variety of potential future directions for research on 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid. One potential area of research is the development of new drugs based on this compound. Additionally, further research could be conducted to better understand the exact mechanism of action of this compound. Furthermore, further research could be conducted to explore the potential applications of this compound in the development of new materials and catalysts. Finally, further research could be conducted to explore the potential effects of this compound on gene expression and cytokine production.
科学的研究の応用
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has a variety of potential applications in scientific research. It has been found to have antioxidant, antibacterial, and antifungal properties, making it a potential candidate for use in the development of new drugs. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for use in the development of anti-inflammatory drugs. Furthermore, this compound has been found to have potential applications in the development of new materials and catalysts.
特性
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-5-6-14(9)8-10-3-2-4-11(7-10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIRBHOSDDRFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine](/img/structure/B3163205.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163212.png)



![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)methyl]piperidine](/img/structure/B3163242.png)
![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)

![N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine](/img/structure/B3163257.png)
![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)
